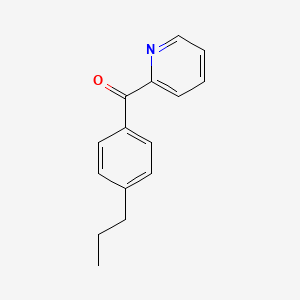

2-(4-n-Propylbenzoyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-propylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-2-5-12-7-9-13(10-8-12)15(17)14-6-3-4-11-16-14/h3-4,6-11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGIMQKZUHDUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642005 | |

| Record name | (4-Propylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-92-5 | |

| Record name | (4-Propylphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Propylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-n-Propylbenzoyl)pyridine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-(4-n-propylbenzoyl)pyridine, a heterocyclic aromatic ketone of interest in medicinal chemistry and materials science. While specific experimental data for this particular analog is limited, this document synthesizes information from closely related structures, particularly 2-benzoylpyridine and its derivatives, to offer insights into its physicochemical characteristics, synthesis, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, highlighting the compound's potential and outlining methodologies for its synthesis and characterization.

Introduction: The Significance of the 2-Aroylpyridine Scaffold

The 2-aroylpyridine framework is a prominent structural motif in a diverse array of biologically active compounds. The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and imparts distinct electronic properties.[1][2][3] The adjacent ketone linker provides a rigid yet conformationally important bridge to a substituted phenyl ring, allowing for a variety of steric and electronic modifications to modulate biological activity. Derivatives of 2-benzoylpyridine have demonstrated a wide spectrum of pharmacological effects, including anticancer, antifungal, and antileishmanial properties.[1][2][4] The introduction of an n-propyl group at the 4-position of the benzoyl moiety is anticipated to enhance lipophilicity, a critical parameter influencing pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties

| Property | Estimated Value | Reference/Basis for Estimation |

| Molecular Formula | C₁₅H₁₅NO | Calculated |

| Molecular Weight | 225.29 g/mol | Calculated |

| IUPAC Name | (4-Propylphenyl)(pyridin-2-yl)methanone | Standard Nomenclature |

| CAS Number | Not assigned | - |

| Appearance | Likely a solid at room temperature | Analogy to 2-benzoylpyridine |

| Melting Point | Expected to be in the range of 40-80 °C | Analogy to substituted benzophenones |

| Boiling Point | > 300 °C (at atmospheric pressure) | Analogy to 2-benzoylpyridine |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH), sparingly soluble in water | General solubility of similar aromatic ketones |

| pKa (of pyridinium ion) | ~3-4 | Electron-withdrawing effect of the benzoyl group on the pyridine nitrogen |

Synthesis and Characterization

The synthesis of this compound can be approached through several established methodologies for the formation of 2-aroylpyridines. A common and effective strategy involves the oxidation of the corresponding methylene-bridged precursor, 2-(4-n-propylbenzyl)pyridine.

Synthetic Workflow

A plausible synthetic route is outlined below:

Sources

- 1. Synthesis and biological evaluation of 2-benzoylpyridine thiosemicarbazones in a dimeric system: structure-activity relationship studies on their anti-proliferative and iron chelation efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure Elucidation of 2-(4-n-Propylbenzoyl)pyridine

This guide provides a comprehensive, technically-grounded walkthrough for the complete chemical structure elucidation of 2-(4-n-Propylbenzoyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, integrates self-validating protocols, and is grounded in authoritative scientific principles. Our approach ensures that each piece of analytical data logically interlocks to build an unassailable structural assignment.

Introduction: The Molecular Challenge

This compound presents an interesting structural puzzle. It comprises a pyridine ring, a benzoyl group, and an n-propyl substituent. While seemingly straightforward, the precise connectivity and the influence of these moieties on each other's chemical and physical properties require a multi-faceted analytical approach for unambiguous confirmation. The presence of two aromatic systems and an aliphatic chain necessitates a combination of spectroscopic techniques to resolve proton and carbon environments, establish connectivity, and confirm the overall molecular formula.

This guide will systematically detail the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each section will present not only the "how" but, more critically, the "why," empowering the analyst to interpret the resulting data with confidence.

Workflow for Structural Elucidation

The logical flow for determining the structure of a novel or uncharacterized compound like this compound follows a hierarchical progression. We begin with techniques that provide broad, high-level information and progressively move to more detailed, specific methods that build upon one another.

Caption: Workflow for structural elucidation.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in any structure elucidation is to determine the elemental composition. High-Resolution Mass Spectrometry is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the confident assignment of a molecular formula.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Processing: Use the instrument's software to calculate the exact mass of the [M+H]⁺ ion and determine the most plausible elemental composition.

Expected Results & Interpretation: The molecular formula for this compound is C₁₅H₁₅NO. The expected monoisotopic mass is 225.1154 g/mol . HRMS should yield an m/z value for the [M+H]⁺ ion that is within a few parts per million (ppm) of the calculated value of 226.1232. This provides strong evidence for the proposed elemental composition.

Trustworthiness: The high accuracy of the mass measurement provides a fundamental check. Any significant deviation from the expected mass would immediately indicate an incorrect structural hypothesis or the presence of impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides crucial information about the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the aromatic rings, the ketone carbonyl group, and the aliphatic propyl chain.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

Expected Results & Interpretation: The IR spectrum will serve as a fingerprint for the key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |

| C=O Stretch (Ketone) | ~1660-1690 | Indicates a carbonyl group conjugated to an aromatic ring.[1] |

| C-H Stretch (Aromatic) | ~3000-3100 | Confirms the presence of sp² C-H bonds in the pyridine and benzene rings.[2] |

| C-H Stretch (Aliphatic) | ~2850-2960 | Confirms the presence of sp³ C-H bonds in the n-propyl group.[1] |

| C=C/C=N Stretch (Aromatic) | ~1400-1600 | Characteristic of the pyridine and benzene ring systems.[2] |

Trustworthiness: The presence of a strong absorption in the carbonyl region is a critical piece of evidence. Its specific frequency, lowered by conjugation, helps to validate the benzoylpyridine core structure.[1]

Part 2: Detailed Structural Mapping - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. We will employ a suite of experiments to assign every proton and carbon and to piece the fragments together.

One-Dimensional NMR: ¹H, ¹³C, and DEPT

Expertise & Experience: 1D NMR provides the initial map of the proton and carbon environments. The chemical shifts (δ) indicate the electronic environment of each nucleus, the integration in the ¹H spectrum gives the relative number of protons, and the coupling patterns reveal neighboring protons. The ¹³C and DEPT (Distortionless Enhancement by Polarization Transfer) spectra identify all unique carbon atoms and classify them as CH, CH₂, CH₃, or quaternary (C).

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire with a standard pulse program.

-

¹³C{¹H} NMR Acquisition: Acquire with proton decoupling.

-

DEPT-135 Acquisition: Use a standard DEPT-135 pulse sequence to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Quaternary carbons are absent.

Expected Results & Interpretation:

¹H NMR Predicted Data (400 MHz, CDCl₃):

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) |

|---|---|---|---|---|

| H-6' (Pyridine) | ~8.70 | d | 1H | ~4.8 |

| H-3', H-4', H-5' (Pyridine) | ~7.20 - 7.90 | m | 3H | |

| H-2, H-6 (Benzene) | ~7.95 | d | 2H | ~8.4 |

| H-3, H-5 (Benzene) | ~7.30 | d | 2H | ~8.4 |

| -CH₂- (Propyl, α) | ~2.70 | t | 2H | ~7.6 |

| -CH₂- (Propyl, β) | ~1.70 | sextet | 2H | ~7.5 |

| -CH₃ (Propyl, γ) | ~0.95 | t | 3H | ~7.4 |

¹³C NMR and DEPT-135 Predicted Data (100 MHz, CDCl₃):

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase |

|---|---|---|

| C=O | ~195.0 | Absent |

| C-2' (Pyridine) | ~155.0 | Absent |

| C-6' (Pyridine) | ~149.0 | CH (+) |

| C-4 (Benzene) | ~145.0 | Absent |

| C-4' (Pyridine) | ~137.0 | CH (+) |

| C-1 (Benzene) | ~135.0 | Absent |

| C-2, C-6 (Benzene) | ~130.0 | CH (+) |

| C-3, C-5 (Benzene) | ~128.5 | CH (+) |

| C-3', C-5' (Pyridine) | ~122.0 - 126.0 | CH (+) |

| -CH₂- (Propyl, α) | ~38.0 | CH₂ (-) |

| -CH₂- (Propyl, β) | ~24.0 | CH₂ (-) |

| -CH₃ (Propyl, γ) | ~14.0 | CH₃ (+) |

Trustworthiness: The combination of chemical shifts, integrations, multiplicities, and DEPT data provides a self-validating dataset. For instance, the DEPT-135 spectrum must account for all protonated carbons seen in the ¹³C spectrum, and the ¹H integrations must sum to the 15 protons expected from the molecular formula.

Two-Dimensional NMR: Establishing Connectivity

Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) proton-carbon correlations, which are essential for connecting the individual spin systems.[3][4]

Protocol: 2D NMR Acquisition Using the same sample as for 1D NMR, acquire the following 2D spectra:

-

COSY: Standard gradient-enhanced COSY (gCOSY) experiment.

-

HSQC: Standard gradient-enhanced, phase-sensitive HSQC experiment.

-

HMBC: Standard gradient-enhanced HMBC experiment, optimized for a long-range coupling constant of ~8 Hz.

Interpretation of 2D NMR Data:

COSY:

-

A cross-peak between the triplet at ~2.70 ppm and the sextet at ~1.70 ppm, and another between the sextet and the triplet at ~0.95 ppm, will confirm the n-propyl chain spin system.

-

Correlations among the aromatic protons will help delineate the spin systems of the 1,4-disubstituted benzene ring and the 2-substituted pyridine ring.

HSQC:

-

This experiment will definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D tables. For example, the proton signal at ~2.70 ppm will show a correlation to the carbon signal at ~38.0 ppm.

Caption: Key COSY and HSQC correlations.

HMBC: The Final Assembly The HMBC spectrum is the key to connecting the isolated fragments: the propyl group, the benzene ring, the pyridine ring, and the carbonyl carbon.

-

Connecting Propyl to Benzene: The α-protons of the propyl group (~2.70 ppm) should show a 3-bond correlation to the quaternary carbon C-4 of the benzene ring (~145.0 ppm) and 2-bond correlations to the aromatic C-3 and C-5 carbons (~128.5 ppm).

-

Connecting Benzene to Carbonyl: The aromatic protons H-2 and H-6 (~7.95 ppm) will show a 3-bond correlation to the carbonyl carbon (~195.0 ppm).

-

Connecting Pyridine to Carbonyl: The H-6' proton of the pyridine ring (~8.70 ppm) will show a 3-bond correlation to the carbonyl carbon (~195.0 ppm), definitively establishing the link between the carbonyl and the pyridine ring at the C-2' position.

Caption: Critical HMBC correlations for assembly.

Trustworthiness: The interlocking nature of 2D NMR data provides a robust, self-validating system. The COSY experiment defines the spin systems, the HSQC assigns the directly bonded C-H pairs, and the HMBC connects these systems across quaternary carbons and heteroatoms. A complete and consistent set of correlations across all three experiments leaves no ambiguity in the final structure.[5]

Conclusion

The structural elucidation of this compound is achieved through a systematic and logical application of modern analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula. FT-IR spectroscopy confirms the presence of the key functional groups—an aromatic ketone, aromatic rings, and an aliphatic chain. Finally, a comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) provides an unambiguous assignment of all atoms and their connectivity. The crucial HMBC correlations linking the propyl group to the phenyl ring, and both aromatic rings to the central carbonyl carbon, serve as the definitive evidence for the proposed structure. This integrated approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

-

Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Available at: [Link] (Note: Direct link to PDF was not available, linking to the university's chemistry department page).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7038, 2-Benzoylpyridine. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Chemical Communications. Available at: [Link]

-

ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. Retrieved from [Link]

-

ChemBK. (n.d.). 2-(4-ISOPROPYLBENZOYL)PYRIDINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24723568, 2-(4-Butylbenzoyl)pyridine. PubChem. Retrieved from [Link]

-

San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Kwan, E. E. (n.d.). 2D NMR Solutions. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 623-627.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine adsorption FT-IR difference spectra. Retrieved from [Link]

-

MedChemProf. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

-

EPFL. (n.d.). 2D NMR. Retrieved from [Link]

Sources

Introduction: The Benzoylpyridine Scaffold in Modern Chemistry

An In-depth Technical Guide to 2-(4-n-Propylbenzoyl)pyridine and its Class for Advanced Research

The benzoylpyridine scaffold is a cornerstone in medicinal chemistry and materials science, representing a privileged heterocyclic structure. These diaryl ketones, which link a pyridine ring to a substituted benzene ring via a carbonyl group, exhibit a remarkable range of biological activities and serve as versatile intermediates for more complex molecular architectures. This guide focuses on this compound, a specific analogue within this class.

While detailed experimental data for the n-propyl variant is not widely published, this document will provide a comprehensive technical overview by drawing upon established principles and data from closely related analogues, such as 2-(4-isopropylbenzoyl)pyridine and 2-(4-butylbenzoyl)pyridine. We will delve into the compound's physicochemical properties, explore robust synthetic strategies that overcome the inherent challenges of pyridine chemistry, and discuss its applications in drug discovery, particularly as an inhibitor of key cellular signaling pathways. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the potential of 2-(4-alkylbenzoyl)pyridines in their work.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical entity. Although a unique CAS number for this compound is not readily found in major databases, its structure is unambiguous. For reference, the CAS numbers for structurally similar compounds are 206357-76-8 for 2-(4-isopropylbenzoyl)pyridine and 61780-16-3 for 2-(4-butylbenzoyl)pyridine.[1][2]

The key physicochemical properties, extrapolated from these closely related structures, are summarized below. These values provide a reliable baseline for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value (Predicted/Inferred) | Source/Analogue |

| Molecular Formula | C₁₅H₁₅NO | (Calculated) |

| Molecular Weight | 225.29 g/mol | (Calculated) |

| IUPAC Name | (4-propylphenyl)(pyridin-2-yl)methanone | (Standard Nomenclature) |

| Boiling Point | ~354.0 ± 25.0 °C | [1] (Isopropyl analogue) |

| Density | ~1.068 ± 0.06 g/cm³ | [1] (Isopropyl analogue) |

| pKa (Conjugate Acid) | ~3.02 ± 0.10 | [1] (Isopropyl analogue) |

| XLogP3 | ~3.8 | [2] (Butyl analogue) |

| Hydrogen Bond Acceptor Count | 2 | [2] (Butyl analogue) |

| Hydrogen Bond Donor Count | 0 | [2] (Butyl analogue) |

Synthesis of 2-Aroylpyridines: Overcoming Synthetic Hurdles

The synthesis of 2-aroylpyridines presents a unique challenge rooted in the electronic nature of the pyridine ring. The nitrogen atom renders the ring electron-deficient, making it resistant to classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[3] Furthermore, the Lewis acids used to catalyze these reactions tend to coordinate with the basic nitrogen atom, further deactivating the ring.[3][4]

Consequently, modern synthetic chemistry has developed alternative, more effective strategies to forge the critical carbon-carbon bond between the pyridine ring and the aroyl group.

Modern Synthetic Approaches

Several robust methods have emerged:

-

Acylation of Organometallic Pyridine Reagents: A common strategy involves the metallation of a pyridine derivative (e.g., using lithium or magnesium reagents) followed by acylation with an appropriate benzoyl chloride or related acylating agent. This approach, however, can be sensitive to functional groups and requires careful control of reaction conditions to avoid side reactions.[4]

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds.[5][6][7] This can be adapted to synthesize the target molecule, for instance, by coupling a 2-pyridylboronic acid derivative with a 4-propylbenzoyl halide.

-

Acylation of Silylated Pyridines (Beyond Friedel-Crafts): A highly effective and selective method involves the reaction of 2-(trialkylsilyl)pyridines with acyl chlorides.[8] This process cleverly bypasses the limitations of Friedel-Crafts chemistry. The mechanism involves an initial N-acylation of the pyridine, which activates the molecule for a subsequent intramolecular silyl transfer and C-acylation, ultimately yielding the desired 2-aroylpyridine with high selectivity.[8]

-

Oxidation of Precursors: Another viable route is the oxidation of a precursor molecule, such as 2-(4-propylbenzyl)pyridine. This methylene bridge can be oxidized to the target carbonyl group using a suitable oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Caption: Conceptual workflow for a multi-step synthesis of this compound.

Experimental Protocol: Synthesis via Oxidation of 2-(4-n-Propylbenzyl)pyridine

This protocol describes a plausible and robust method for preparing the title compound.

Objective: To synthesize this compound by oxidation of 2-(4-n-propylbenzyl)pyridine.

Materials:

-

2-(4-n-Propylbenzyl)pyridine (1 equivalent)

-

Potassium permanganate (KMnO₄) (3-4 equivalents)

-

Acetone/Water or Pyridine solvent system

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-n-propylbenzyl)pyridine (1 eq.) in a suitable solvent mixture such as aqueous acetone or pyridine.

-

Addition of Oxidant: While stirring vigorously, add potassium permanganate (3-4 eq.) portion-wise to the solution. The addition should be controlled to manage the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite to quench the excess KMnO₄. The characteristic purple color will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake thoroughly with dichloromethane (DCM).

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product (a pale yellow oil or solid) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

The benzoylpyridine core is a recognized pharmacophore found in molecules targeting a variety of biological processes. Its structural rigidity, combined with the hydrogen bonding capacity of the pyridine nitrogen and the carbonyl oxygen, allows for potent and selective interactions with enzyme active sites and protein receptors.

Inhibition of Signaling Pathways

Research into structurally related benzoylpyridines and benzophenones has revealed significant activity as inhibitors of critical signaling kinases.

-

p38α MAP Kinase Inhibition: A study on benzoylpyridines demonstrated their potential as potent inhibitors of p38α mitogen-activated protein (MAP) kinase.[9] The p38α pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for treating autoimmune diseases like rheumatoid arthritis. The benzoylpyridine scaffold serves as a template for designing orally active inhibitors with high efficacy.[9][10]

-

Tubulin Polymerization Inhibition: In oncology research, novel 6-aryl-2-benzoyl-pyridines have been identified as highly potent tubulin polymerization inhibitors.[11] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. One compound from this class, 4v , showed an average IC₅₀ of approximately 1.8 nM against a panel of cancer cell lines and suppressed tumor growth in vivo.[11]

Caption: Role of benzoylpyridines as inhibitors of the p38 MAP kinase signaling pathway.

Conclusion

This compound, as a representative of the 2-aroylpyridine class, stands as a molecule of significant interest for advanced chemical and pharmaceutical research. While its direct synthesis is challenged by the electronic properties of the pyridine ring, modern synthetic methodologies provide efficient and high-yielding pathways to this and related structures. The established biological activities of its analogues as potent inhibitors of key cellular targets, such as p38α kinase and tubulin, underscore the immense potential of this scaffold in the development of next-generation therapeutics for inflammatory diseases and cancer. This guide provides the foundational knowledge required for researchers to synthesize, handle, and strategically deploy these valuable compounds in their discovery programs.

References

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health.[Link]

-

Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. ResearchGate.[Link]

-

Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI.[Link]

-

Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central.[Link]

-

SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. PubMed.[Link]

-

(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.[Link]

-

Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. PubMed.[Link]

-

Preparation of Pyridines, Part 3: By Acylation. YouTube.[Link]

-

friedel crafts acylation for pyridine. Brainly.in.[Link]

-

Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ACS Publications.[Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health.[Link]

-

2-(4-ISOPROPYLBENZOYL)PYRIDINE. ChemBK.[Link]

-

2-(4-Butylbenzoyl)pyridine | C16H17NO | CID 24723568. PubChem.[Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-(4-Butylbenzoyl)pyridine | C16H17NO | CID 24723568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. brainly.in [brainly.in]

- 4. youtube.com [youtube.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-(4-n-Propylbenzoyl)pyridine starting materials

An In-Depth Technical Guide to the Synthesis of 2-(4-n-Propylbenzoyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for preparing this compound, a valuable ketone intermediate in pharmaceutical and materials science research. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural listings to offer a deep-dive into the causality behind experimental choices. We will explore three primary synthetic strategies: the Grignard reaction, Friedel-Crafts acylation, and the oxidation of a benzylic precursor. Each methodology is detailed with step-by-step protocols, mechanistic insights, and a comparative analysis to guide the selection of the most appropriate route based on laboratory scale, available starting materials, and desired purity. All protocols and mechanistic discussions are grounded in authoritative references to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of any target molecule begins with retrosynthesis. By disconnecting key bonds in the target structure, we can identify readily available or easily synthesizable starting materials. For this compound, the most logical disconnection is at the carbon-carbon bond of the ketone group. This C-C bond can be formed through several fundamental organic reactions, revealing three primary synthetic pathways.

Caption: Workflow for the Grignard synthesis pathway.

Experimental Protocol: Synthesis via Grignard Reagent

-

Preparation of 4-n-Propylphenylmagnesium Bromide: a. To a flame-dried 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq). b. Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. c. In the dropping funnel, prepare a solution of 1-bromo-4-propylbenzene (1.0 eq) in anhydrous THF. d. Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by gentle refluxing), add a single crystal of iodine. e. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent. [1]Cool to room temperature. The resulting pale yellow to grey solution is used directly. [1]

-

Reaction with 2-Cyanopyridine: a. In a separate flame-dried 500 mL flask under nitrogen, dissolve 2-cyanopyridine (1.1 eq) in anhydrous THF. b. Cool the 2-cyanopyridine solution to 0 °C using an ice bath. c. Slowly transfer the prepared Grignard solution to the 2-cyanopyridine solution via cannula or dropping funnel, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Workup and Purification: a. Carefully pour the reaction mixture onto a mixture of crushed ice and 2M sulfuric acid. [2] b. Stir until all solids have dissolved. Transfer the mixture to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x 100 mL). d. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

| Parameter | Condition/Reagent | Rationale |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic polar solvent that effectively solvates the Grignard reagent. |

| Temperature | 0 °C to Room Temperature | Controls the exothermicity of the addition reaction, minimizing side products. |

| Stoichiometry | ~1.1 eq of 2-Cyanopyridine | A slight excess ensures complete consumption of the valuable Grignard reagent. |

| Workup | Acidic Hydrolysis (H₃O⁺) | Converts the intermediate magnesium imine complex to the final ketone product. |

| Reported Yield | 80-90% | High yields are typical for this robust reaction. [3][4] |

Pathway B: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. [5][6]In this pathway, n-propylbenzene is acylated with 2-picolinoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality Behind Experimental Choices:

-

Catalyst: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon highly electrophilic by forming a resonance-stabilized acylium ion. [7]* Regioselectivity: The n-propyl group is an ortho-, para-directing activator. Due to steric hindrance from the propyl group, the acylation occurs predominantly at the para position, leading to the desired 4-substituted product. [7]* Reaction Conditions: The reaction is typically run at low temperatures to control the reaction rate and prevent side reactions. The AlCl₃ catalyst is deactivated by water, so anhydrous conditions are essential.

Caption: Workflow for the Friedel-Crafts acylation pathway.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

-

Preparation of 2-Picolinoyl Chloride: a. In a round-bottom flask, suspend 2-picolinic acid (1.0 eq) in dichloromethane (DCM). b. Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF. c. Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases. d. Remove the solvent and excess reagent under reduced pressure to yield crude 2-picolinoyl chloride, which is often used immediately in the next step.

-

Acylation Reaction: a. To a flame-dried three-necked flask under nitrogen, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and anhydrous DCM. b. Cool the suspension to 0 °C. c. Add a solution of 2-picolinoyl chloride (1.0 eq) in anhydrous DCM dropwise to the AlCl₃ suspension. d. To this mixture, add n-propylbenzene (1.1 eq) dropwise, keeping the temperature below 5 °C. e. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours.

-

Workup and Purification: a. Cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl. b. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). c. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. d. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. e. Purify the residue via column chromatography (silica gel, hexane/ethyl acetate) to obtain the product.

| Parameter | Condition/Reagent | Rationale |

| Catalyst | Aluminum Chloride (AlCl₃) | Potent Lewis acid required to generate the highly reactive acylium ion electrophile. |

| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent suitable for Friedel-Crafts conditions. |

| Temperature | 0 °C to Room Temperature | Low initial temperature controls the reaction; warming drives it to completion. |

| Stoichiometry | >1.0 eq of AlCl₃ | The catalyst complexes with the product ketone, so slightly more than one equivalent is needed. |

| Expected Yield | 60-75% | Generally lower and more variable than the Grignard route due to potential side reactions. |

Pathway C: Oxidation of a Benzylic Precursor

Causality Behind Experimental Choices:

-

Oxidizing Agent: A variety of oxidizing agents can be used, such as potassium permanganate (KMnO₄), chromium-based reagents (e.g., sodium dichromate), or manganese dioxide (MnO₂). [8]The choice depends on the desired reactivity, selectivity, and tolerance of other functional groups. For instance, sodium dichromate in acetic acid is effective for this transformation. [9]* Reaction Conditions: Oxidations are often run at elevated temperatures (reflux) to drive the reaction to completion. [9]The conditions must be carefully controlled to avoid over-oxidation or degradation of the pyridine ring.

Caption: Workflow for the benzylic oxidation pathway.

Experimental Protocol: Synthesis via Oxidation

-

Synthesis of 2-(4-n-Propylbenzyl)pyridine (Example Route): a. Generate 2-picolyl lithium by treating 2-picoline with a strong base like n-butyllithium in THF at -78 °C. b. React the resulting deep red solution with 1-bromo-4-propylbenzene in the presence of a palladium or copper catalyst to form the C-C bond. c. Quench the reaction with water and perform a standard extractive workup. Purify by chromatography.

-

Oxidation to the Ketone: a. In a round-bottom flask, dissolve 2-(4-n-propylbenzyl)pyridine (1.0 eq) in glacial acetic acid. [9] b. To this stirred solution, add sodium dichromate (1.1 eq) portion-wise, monitoring for any exotherm. c. Heat the resulting mixture to reflux for 3-5 hours. The solution will typically turn a dark green color as Cr(VI) is reduced to Cr(III). [9] d. Cool the reaction to room temperature and pour it into a large volume of cold water. e. Neutralize the solution with a base (e.g., NaOH or Na₂CO₃), which will precipitate the product and chromium salts. f. Collect the precipitate by filtration or extract the mixture with an organic solvent like ethyl acetate. g. If extracting, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. h. Purify the crude product by column chromatography or recrystallization.

| Parameter | Condition/Reagent | Rationale |

| Oxidant | Sodium Dichromate / Acetic Acid | A strong, effective oxidizing system for converting benzylic methylenes to ketones. [9] |

| Solvent | Glacial Acetic Acid | Provides an acidic medium that is stable to the strong oxidizing conditions. |

| Temperature | Reflux | Provides the necessary activation energy for the oxidation to proceed at a reasonable rate. |

| Workup | Basification / Extraction | Neutralizes the acidic solvent and allows for separation of the organic product from inorganic salts. |

| Expected Yield | 50-70% | Yields can be moderate and are highly dependent on the precursor's purity and reaction control. |

Comparative Analysis of Synthetic Routes

| Feature | Grignard Reaction | Friedel-Crafts Acylation | Benzylic Oxidation |

| Overall Yield | High (80-90%) | Moderate (60-75%) | Moderate (50-70%) |

| Reliability | Very High | High | Moderate (sensitive to oxidant) |

| Scalability | Good, but requires strict anhydrous control. | Good, common industrial process. | Moderate, due to exotherms and waste. |

| Safety Concerns | Highly reactive Grignard reagent, flammable ether solvents. | Corrosive AlCl₃, generation of HCl gas. | Use of toxic heavy metals (e.g., Chromium). |

| Atom Economy | Good | Moderate (loss of HCl and AlCl₃ complex). | Poor (large amounts of inorganic waste). |

| Starting Materials | 1-bromo-4-propylbenzene, 2-cyanopyridine. | n-propylbenzene, 2-picolinic acid. | 2-(4-n-propylbenzyl)pyridine. |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct chemical pathways. The Grignard reaction between 4-n-propylphenylmagnesium bromide and 2-cyanopyridine stands out as the most efficient and high-yielding method for laboratory-scale synthesis, provided that stringent anhydrous conditions are maintained. The Friedel-Crafts acylation offers a robust alternative that is well-suited for larger scales, leveraging a classic industrial reaction, though it may result in slightly lower yields and requires handling of corrosive reagents. Finally, the oxidation of a benzylic precursor provides a viable, albeit less direct, route that can be useful depending on the availability of the specific starting materials. The selection of the optimal synthetic route will ultimately depend on a careful evaluation of factors including desired yield, scale, safety protocols, and economic considerations.

References

- Google Patents. (2015). CN104326973A - Synthesis method of 2-benzoylpyridine.

-

PrepChem.com. (n.d.). Synthesis of 2-cyanopyridine. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS, 2005(6), 993–997. Retrieved from [Link]

-

Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from [Link]

- Google Patents. (2008). US20080039632A1 - Method of Making Cyanopyridines.

-

Homework.Study.com. (n.d.). The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Oxidative Dearomatization of Pyridines. Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

-

NutraSweet Company. (n.d.). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

-

Chemguide. (n.d.). An introduction to Grignard reagents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-chlorobenzoyl)pyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

- Google Patents. (1938). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.

-

Organic Syntheses. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

-

Crunch Chemistry. (2025). Friedel-Crafts reactions in benzene. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of n-propylbenzene. Retrieved from [Link]

-

York University. (n.d.). Diversification of 4-Alkyl Pyridines: Mining for Reactivity with Alkylidene Dihydropyridines. Retrieved from [Link]

- Google Patents. (2017). CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.

-

Organic Syntheses. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. Retrieved from [Link]

-

Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]

- Google Patents. (1987). US4675410A - Process for the production of pyridine or alkyl substituted pyridines.

-

ResearchGate. (n.d.). Functionalization of pyridine N-oxides using PyBroP. Retrieved from [Link]

Sources

- 1. Buy 4-n-Propylphenylmagnesium bromide | 87942-08-3 [smolecule.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]

- 7. homework.study.com [homework.study.com]

- 8. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to (4-propylphenyl)(pyridin-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of (4-propylphenyl)(pyridin-2-yl)methanone, a compound of interest in medicinal chemistry and materials science. This document delves into its chemical identity, potential synthetic pathways, and anticipated analytical characteristics, while also addressing the current landscape of its known applications and safety considerations.

Introduction

(4-propylphenyl)(pyridin-2-yl)methanone belongs to the family of diaryl ketones containing a pyridine ring. This structural motif is of significant interest in drug discovery, as the pyridine moiety can serve as a hydrogen bond acceptor and participate in various biological interactions. The overall structure suggests potential for diverse pharmacological activities, and its aromatic nature may lend itself to applications in materials science. This guide aims to consolidate the available information on this compound and provide a framework for its further investigation.

Nomenclature and Chemical Identity

The nomenclature of this compound can be approached from several perspectives, with the International Union of Pure and Applied Chemistry (IUPAC) name providing the most systematic description.

IUPAC Name

The formal IUPAC name for the compound is (4-propylphenyl)(pyridin-2-yl)methanone . This name is derived by identifying the central carbonyl group (methanone) and the two flanking aryl groups: a phenyl ring substituted with a propyl group at the para-position (4-propylphenyl) and a pyridine ring attached at the 2-position (pyridin-2-yl).

Synonyms

Common synonyms for this compound include:

-

2-(4-n-Propylbenzoyl)pyridine

-

Phenyl(4-propylphenyl)methanone, 2-pyridinyl derivative

Chemical Structure and Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.29 g/mol |

| Canonical SMILES | CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |

| InChI Key | Based on related structures, a unique InChI key would be generated upon synthesis and characterization. |

| CAS Number | A specific CAS number for this compound has not been identified in the searched literature, suggesting it may be a novel or less-common substance. For comparison, the isomeric (4-propylphenyl)(pyridin-3-yl)methanone is registered under CAS number 61780-07-2.[1] |

graph chemical_structure { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [style=solid, penwidth=1.5];// Define nodes for atoms and bonds C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; N1 [label="N"]; O1 [label="O"]; // Phenyl ring with propyl group C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7 [label=""]; C7 -- C8; C8 -- C9; // Ketone bridge C4 -- C10 [label=""]; C10 -- O1 [style=double]; // Pyridine ring C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- N1; N1 -- C11; // Add implicit hydrogens for clarity (optional, as labels) // This is a simplified representation.

}

Figure 1: Chemical structure of (4-propylphenyl)(pyridin-2-yl)methanone.

Synthesis and Methodologies

Proposed Synthetic Pathway 1: Grignard Reaction

This approach involves the reaction of a Grignard reagent, formed from a brominated precursor, with a pyridine derivative.

Workflow:

Figure 2: Proposed Grignard reaction pathway for the synthesis of (4-propylphenyl)(pyridin-2-yl)methanone.

Step-by-Step Protocol:

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 4-propylbromobenzene in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the formation of 4-propylphenylmagnesium bromide.

-

Grignard Reaction: The solution of the Grignard reagent is cooled (e.g., to 0 °C) and a solution of 2-cyanopyridine in anhydrous THF is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred until completion.

-

Workup and Purification: The reaction is quenched by the slow addition of an acidic solution (e.g., aqueous HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Proposed Synthetic Pathway 2: Oxidation of a Precursor

This method involves the oxidation of a methylene-bridged precursor.

Workflow:

Figure 3: Proposed oxidation pathway for the synthesis of (4-propylphenyl)(pyridin-2-yl)methanone.

Step-by-Step Protocol:

-

Reaction Setup: The starting material, 2-(4-propylbenzyl)pyridine, is dissolved in a suitable solvent (e.g., a mixture of water and pyridine).

-

Oxidation: A strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise to the reaction mixture, maintaining the temperature within a controlled range.

-

Workup and Purification: After the reaction is complete, the excess oxidizing agent is quenched (e.g., with methanol). The reaction mixture is then filtered, and the filtrate is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product can be purified by chromatography or recrystallization.

Analytical Characterization (Anticipated)

Given the proposed structure, the following analytical data can be anticipated for the characterization of (4-propylphenyl)(pyridin-2-yl)methanone.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the pyridine ring (typically in the δ 7.5-8.7 ppm range).- Aromatic protons of the 4-propylphenyl ring (two doublets in the δ 7.2-7.8 ppm range).- Protons of the propyl group: a triplet for the methyl group (around δ 0.9 ppm), a sextet for the central methylene group (around δ 1.6 ppm), and a triplet for the methylene group attached to the phenyl ring (around δ 2.6 ppm). |

| ¹³C NMR | - Carbonyl carbon signal (typically in the δ 190-200 ppm range).- Aromatic carbons of both rings.- Aliphatic carbons of the propyl group. |

| Infrared (IR) | - A strong C=O stretching vibration for the ketone (typically around 1660-1680 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic groups.- C=N and C=C stretching vibrations from the pyridine and phenyl rings. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (225.29 g/mol ).- Characteristic fragmentation patterns, including the loss of the propyl group and cleavage at the carbonyl bridge. |

Potential Applications

While specific applications for (4-propylphenyl)(pyridin-2-yl)methanone have not been documented, the structural class of pyridinyl ketones has shown promise in several areas:

-

Medicinal Chemistry: Pyridine-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The diaryl ketone scaffold is also present in a number of pharmacologically active molecules. Therefore, this compound could be a candidate for screening in various biological assays.

-

Materials Science: The conjugated aromatic system of this molecule suggests potential for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as a component in photosensitive materials.

Safety and Handling

Specific toxicological data for (4-propylphenyl)(pyridin-2-yl)methanone is not available. However, based on the known hazards of related compounds, the following precautions should be taken:

-

General Handling: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Potential Hazards: Based on the pyridine moiety and the general reactivity of ketones, this compound may be harmful if swallowed, inhaled, or absorbed through the skin. It may also cause skin and eye irritation. A comprehensive safety assessment should be conducted before handling this compound on a large scale.

Conclusion

(4-propylphenyl)(pyridin-2-yl)methanone is a chemical entity with potential for further exploration in both medicinal chemistry and materials science. This guide has outlined its chemical identity, proposed viable synthetic routes, and anticipated its analytical characteristics. The lack of specific experimental data in the current literature highlights an opportunity for novel research to synthesize, characterize, and evaluate the properties and potential applications of this compound.

References

No direct references for the synthesis or properties of (4-propylphenyl)(pyridin-2-yl)methanone were found. The information presented is based on established chemical principles and data for structurally related compounds.

Sources

A-Z of 2-(4-n-Propylbenzoyl)pyridine Solubility: A Guide to Empirical Determination for Drug Development

Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing bioavailability and formulation strategies. For novel compounds such as 2-(4-n-Propylbenzoyl)pyridine, comprehensive solubility data is often not publicly available and must be determined empirically. This guide provides a detailed framework for researchers, scientists, and drug development professionals to accurately measure the thermodynamic equilibrium solubility of this compound. We present the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, explaining the scientific rationale behind each step. This document serves as a practical, field-proven protocol to generate reliable and reproducible solubility data, a critical parameter for regulatory submissions and successful drug product development.

Introduction: The Critical Role of Solubility

This compound is a pyridine derivative, a class of heterocyclic compounds prevalent in pharmaceuticals and agrochemicals.[1] While specific public data on this compound is limited, its structural motifs are common in biologically active molecules.[2] The solubility of an API is a critical physical property that dictates its therapeutic activity and stability.[3] Poor aqueous solubility can lead to low absorption from the gastrointestinal tract, limiting oral bioavailability and posing significant challenges for formulation development.[4]

Therefore, the precise and early determination of a compound's solubility profile is not merely a data-gathering exercise; it is a fundamental step in risk assessment and mitigation during drug discovery and development.[4] This guide focuses on the "gold standard" for determining thermodynamic equilibrium solubility: the shake-flask method.[5][6] This method remains the most reliable and widely used technique for solubility measurement.[5]

The Shake-Flask Method: A Self-Validating Protocol

The objective is to determine the maximum concentration of this compound that can be dissolved in a specific solvent system at equilibrium. The shake-flask method achieves this by creating a saturated solution in the presence of excess solid drug, ensuring that the dissolved concentration represents the true thermodynamic solubility.[3] Quantification of the dissolved analyte is then performed using a specific and sensitive analytical technique, typically HPLC with UV detection.[4][7]

Causality Behind Experimental Design

-

Why Excess Solid? Adding an excess of the compound ensures that the solution becomes saturated.[5] Equilibrium is confirmed when the concentration of the dissolved compound remains constant over time, indicating that the rates of dissolution and precipitation are equal.[8]

-

Why Agitation? Continuous agitation (shaking or stirring) facilitates the dissolution process and reduces the time required to reach equilibrium.[5] A duration of 24-48 hours is common to ensure equilibrium is reached, especially for poorly soluble compounds.[6][9]

-

Why Temperature Control? Solubility is temperature-dependent. For pharmaceutical applications, experiments are typically conducted at 37 ± 1°C to simulate physiological conditions, as mandated by regulatory guidelines like the International Council for Harmonisation (ICH).[10][11]

-

Why pH Control? For ionizable compounds, solubility can be highly dependent on the pH of the medium.[12] The pyridine moiety in the target compound is weakly basic. Therefore, solubility must be assessed across a physiologically relevant pH range (e.g., 1.2, 4.5, and 6.8) to understand its behavior in different segments of the gastrointestinal tract.[10][13]

-

Why HPLC? High-Performance Liquid Chromatography (HPLC) is the preferred analytical endpoint because of its high specificity and sensitivity.[4] Unlike UV spectroscopy, which can be confounded by impurities or degradants, HPLC separates the analyte of interest from other components, ensuring that only the concentration of this compound is measured.[7]

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for determining the aqueous solubility of this compound.

Materials & Reagents

-

This compound (solid, purity >98%)

-

HPLC-grade Acetonitrile and Water

-

Phosphate and acetate buffer reagents

-

Calibrated pH meter

-

Orbital shaker with temperature control

-

0.22 µm or 0.45 µm syringe filters (low-binding, e.g., PVDF)

-

Analytical balance

-

HPLC system with UV detector

Step-by-Step Workflow

Part A: Sample Preparation & Equilibration

-

Prepare Buffer Solutions: Prepare aqueous buffer solutions at a minimum of three pH levels: 1.2, 4.5, and 6.8, as recommended by ICH guidelines.[11]

-

Add Excess Solid: To a series of glass vials, add a precisely weighed amount of this compound (e.g., 5-10 mg). The key is to add enough solid so that undissolved particles are clearly visible after the equilibration period.[5]

-

Add Solvent: Add a known volume of the desired buffer (e.g., 2 mL) to each vial.

-

Equilibrate: Seal the vials and place them in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (37°C).[8] Allow the samples to equilibrate for at least 24 hours.[6] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h); the concentration should be consistent.[5]

-

Verify pH: After equilibration, measure and record the final pH of the slurry to ensure it has not shifted significantly.[5]

Part B: Sample Analysis via HPLC

-

Phase Separation: Withdraw an aliquot from each vial. Immediately filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove all undissolved solids.[14] Expert Tip: Discard the first portion of the filtrate to saturate any potential binding sites on the filter material.[8]

-

Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations (e.g., from 1 µg/mL to 100 µg/mL) in the mobile phase.[15]

-

HPLC Analysis: Inject the prepared standards and the diluted samples onto the HPLC system. Record the peak area responses.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of this compound in the diluted samples.[15]

-

Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility in the original buffer. Express the result in units such as mg/mL or µg/mL.

Data Presentation & Visualization

Quantitative solubility data should be summarized in a clear, tabular format. The following is an illustrative example of how the final data for this compound might be presented.

Table 1: Illustrative Thermodynamic Solubility of this compound at 37°C

| Buffer pH | Mean Solubility (µg/mL) | Standard Deviation (n=3) |

| 1.2 | 155.8 | 8.2 |

| 4.5 | 45.2 | 2.5 |

| 6.8 | 5.1 | 0.4 |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

Determining the solubility of this compound is a critical step that requires a robust and scientifically sound methodology. The shake-flask method, grounded in the principles of thermodynamic equilibrium, provides the most reliable data for drug development and regulatory purposes. By coupling this preparation technique with the specificity of HPLC analysis, researchers can generate accurate and reproducible solubility profiles across a range of physiologically relevant conditions. This foundational data is indispensable for guiding formulation design, predicting in vivo performance, and ensuring the successful progression of new chemical entities through the development pipeline.

References

-

Ingenta Connect. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available at: [Link]

-

ResearchGate. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

-

National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available at: [Link]

-

Wikipedia. Pyridine. Available at: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

NIST. Pyridine, 2-propyl-. Available at: [Link]

-

Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Available at: [Link]

-

Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

-

ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Available at: [Link]

-

PubChem. 2-(4-Butylbenzoyl)pyridine. Available at: [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. evotec.com [evotec.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. scielo.br [scielo.br]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. pharmaguru.co [pharmaguru.co]

The Emerging Potential of 2-(4-n-Propylbenzoyl)pyridine and its Analogs in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs.[1] Within this vast chemical space, the 2-aroylpyridine motif, characterized by a pyridine ring substituted at the 2-position with a benzoyl group, represents a particularly promising area for therapeutic innovation. This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential research applications of 2-aroylpyridines, with a specific focus on the largely unexplored derivative, 2-(4-n-Propylbenzoyl)pyridine. By synthesizing existing literature on related compounds and providing detailed experimental workflows, this document aims to equip researchers with the foundational knowledge to investigate this intriguing class of molecules.

Introduction: The Significance of the 2-Aroylpyridine Scaffold

The pyridine ring is a privileged structure in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, which can enhance binding affinity and specificity to therapeutic targets.[1] The addition of a benzoyl group at the 2-position introduces a diaryl ketone linkage that offers both structural rigidity and opportunities for diverse chemical modifications. This unique combination of a heteroaromatic ring and a flexible aroyl substituent makes 2-aroylpyridines attractive candidates for targeting a wide array of biological processes. While extensive research has been conducted on various substituted pyridines, the specific subclass of 2-aroylpyridines remains a fertile ground for novel discoveries.

Synthetic Strategies for 2-Aroylpyridines

The synthesis of 2-aroylpyridines can be approached through several established methodologies in organic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on both the pyridine and phenyl rings.

Suzuki-Miyaura Cross-Coupling

A robust and widely used method for the formation of C-C bonds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction can be adapted for the synthesis of 2-arylpyridines, which can then be oxidized to the corresponding 2-aroylpyridines. A general workflow involves the coupling of a 2-halopyridine with a phenylboronic acid, followed by an oxidation step.

Experimental Protocol: Two-Step Synthesis via Suzuki-Miyaura Coupling and Oxidation

-

Step 1: Suzuki-Miyaura Cross-Coupling.

-

In a flame-dried Schlenk flask, combine the 2-halopyridine (1.0 eq.), the desired phenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 eq.), and a suitable base (e.g., Na3PO4, 3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., dioxane and water).

-

Heat the reaction mixture at a specified temperature (e.g., 65-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 2-arylpyridine.

-

-

Step 2: Oxidation to the 2-Aroylpyridine.

-

Dissolve the 2-arylpyridine (1.0 eq.) in a suitable solvent (e.g., acetic acid).

-

Add an oxidizing agent (e.g., sodium dichromate) and reflux the mixture for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction and pour it into cold water.

-

Collect the precipitate by filtration, wash with water, and air dry to obtain the crude 2-aroylpyridine.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Diagram: General Synthesis Workflow

Caption: General two-step synthesis of 2-aroylpyridines.

Potential Research Applications of 2-Aroylpyridines

Derivatives of the 2-aroylpyridine scaffold have shown promise in a variety of therapeutic areas. The following sections highlight key research applications supported by existing literature on analogous compounds.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their antiproliferative effects.[2][3] Specifically, 2-benzoylpyridine derivatives have demonstrated promising activity against various cancer cell lines.[4] The mechanism of action is often attributed to the ability of these compounds to chelate metal ions, such as iron, which are crucial for cancer cell proliferation.[4]

Hypothetical Mechanism of Action: Disruption of Iron Metabolism

Caption: Hypothetical anticancer mechanism of 2-aroylpyridines.

Enzyme Inhibition

The structural features of 2-aroylpyridines make them suitable candidates for designing enzyme inhibitors. For instance, substituted pyridines have been identified as nonsteroidal inhibitors of human placental aromatase (cytochrome P-450).[5] The nitrogen atom of the pyridine ring can act as a crucial interaction point within the active site of an enzyme.

G-Protein Coupled Receptor (GPCR) Modulation

A study on 2-(4-(methylsulfonyl)phenyl)pyridine derivatives revealed their potential as agonists for GPR119, a G-protein coupled receptor involved in glucose homeostasis.[6] This suggests that the 2-aroylpyridine scaffold could be a valuable starting point for developing modulators of other GPCRs.

Case Study: this compound

While direct experimental data on this compound is scarce in the current literature, we can extrapolate its potential properties and research applications based on the structure-activity relationships (SAR) of related 2-aroylpyridines.

Table 1: Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C15H15NO |

| Molecular Weight | 225.29 g/mol |

| XLogP3 | 3.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Data predicted using computational tools.

The presence of the n-propyl group at the 4-position of the benzoyl ring is expected to increase the lipophilicity of the molecule compared to unsubstituted 2-benzoylpyridine. This modification could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Based on the known biological activities of related compounds, potential research applications for this compound could include:

-

Anticancer Drug Discovery: The n-propyl group could enhance cellular uptake and antiproliferative activity.

-

Neuropharmacology: The increased lipophilicity might facilitate crossing the blood-brain barrier, making it a candidate for targeting central nervous system disorders.

-

Enzyme Inhibition: The propyl group could occupy a hydrophobic pocket in an enzyme's active site, potentially leading to enhanced inhibitory potency.

Experimental Workflow: Preliminary Biological Evaluation

-

In Vitro Cytotoxicity Screening:

-

Utilize a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).

-

Perform a standard MTT or CellTiter-Glo assay to determine the IC50 values.

-

Include a non-cancerous cell line (e.g., HEK293) to assess selectivity.

-

-

Enzyme Inhibition Assays:

-

Select a panel of relevant enzymes based on the therapeutic target of interest (e.g., kinases, proteases, metabolic enzymes).

-

Perform in vitro enzyme activity assays in the presence of varying concentrations of the compound to determine IC50 values.

-

-

In Silico Modeling:

-

Conduct molecular docking studies with known protein targets of related 2-aroylpyridines to predict binding modes and affinities.

-

Use ADMET prediction tools to assess the compound's drug-likeness.

-

Conclusion and Future Perspectives